molecular formula C113H179N33O34 B140741 Pyrrhocoricin CAS No. 156548-23-1

Pyrrhocoricin

Cat. No. B140741
M. Wt: 2543.8 g/mol
InChI Key: UWTNKIQOJMCYQD-WWVPZDBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antimicrobial peptides (AMPs) are a class of naturally occurring molecules that have been widely studied for their potential therapeutic applications. Pyrrhocoricin is one such AMP that has recently gained attention for its unique properties. In

Mechanism Of Action

The mechanism of action of pyrrhocoricin involves disruption of the bacterial cell membrane. It has been shown to bind to lipopolysaccharides and lipoteichoic acids in the cell wall, leading to membrane permeabilization and cell death. Pyrrhocoricin has also been shown to have a synergistic effect when used in combination with other antibiotics, suggesting that it may be useful in combating antibiotic-resistant bacteria.

Biochemical And Physiological Effects

Pyrrhocoricin has been shown to have minimal toxicity to mammalian cells, making it a promising candidate for therapeutic use. It has also been shown to have immunomodulatory effects, including the induction of cytokine production and activation of macrophages.

Advantages And Limitations For Lab Experiments

One advantage of pyrrhocoricin is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying bacterial infections. However, its mechanism of action may make it less effective against some bacterial species, and its production can be expensive and time-consuming.

Future Directions

There are several areas of future research for pyrrhocoricin. One area is the development of new antimicrobial agents based on pyrrhocoricin, either through modification of the peptide sequence or through the use of synthetic analogs. Another area is the study of pyrrhocoricin's immunomodulatory effects, which may have applications in the treatment of autoimmune diseases. Finally, the synergistic effects of pyrrhocoricin with other antibiotics suggest that it may be useful in combating antibiotic-resistant bacteria, making it an important area of future research.
Conclusion:
Pyrrhocoricin is a promising antimicrobial peptide with potential applications in the development of new antibiotics and antifungal agents. Its broad-spectrum activity and minimal toxicity make it a useful tool for studying bacterial infections, and its immunomodulatory effects may have therapeutic applications. While there are limitations to its use, the future directions for research on pyrrhocoricin are promising and may lead to the development of new treatments for infectious diseases.

Synthesis Methods

Pyrrhocoricin is a small cationic peptide consisting of 24 amino acids. It is synthesized by the firebug Pyrrhocoris apterus, and its sequence has been determined through cDNA cloning. Recombinant pyrrhocoricin can be produced using solid-phase peptide synthesis or by expressing the peptide in a bacterial host.

Scientific Research Applications

Pyrrhocoricin has been shown to have broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. It has also been shown to have antiviral activity against herpes simplex virus type 1. Due to its potent antimicrobial activity, pyrrhocoricin has potential applications in the development of new antibiotics and antifungal agents.

properties

CAS RN

156548-23-1

Product Name

Pyrrhocoricin

Molecular Formula

C113H179N33O34

Molecular Weight

2543.8 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-3-[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[(2S)-2-[(2S)-2-[[(2S)-1-[(2R)-2-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]oxycarbonyl-2-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C113H179N33O34/c1-9-57(6)85(119)101(170)138-69(47-60-28-32-62(150)33-29-60)93(162)137-71(49-80(116)152)94(163)133-66(21-12-38-126-110(120)121)92(161)140-73(50-81(117)153)107(176)180-109(177)113(90(159)75-24-15-41-142(75)103(172)67(22-13-39-127-111(122)123)134-98(167)76-25-16-42-143(76)102(171)64(115)46-55(2)3)36-19-45-146(113)104(173)68(23-14-40-128-112(124)125)135-99(168)77-26-17-43-144(77)105(174)78-27-18-44-145(78)106(175)86(58(7)178-108-87(130-59(8)149)89(158)88(157)79(54-148)179-108)141-96(165)70(48-61-30-34-63(151)35-31-61)136-97(166)74(53-147)131-82(154)52-129-91(160)65(20-10-11-37-114)132-95(164)72(51-83(155)156)139-100(169)84(118)56(4)5/h28-35,55-58,64-79,84-89,108,147-148,150-151,157-158H,9-27,36-54,114-115,118-119H2,1-8H3,(H2,116,152)(H2,117,153)(H,129,160)(H,130,149)(H,131,154)(H,132,164)(H,133,163)(H,134,167)(H,135,168)(H,136,166)(H,137,162)(H,138,170)(H,139,169)(H,140,161)(H,141,165)(H,155,156)(H4,120,121,126)(H4,122,123,127)(H4,124,125,128)/t57-,58+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79+,84-,85-,86-,87+,88-,89+,108?,113+/m0/s1

InChI Key

UWTNKIQOJMCYQD-WWVPZDBJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)OC(=O)[C@@]2(CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H]([C@@H](C)OC5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)NC(=O)C)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)N)C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CC(C)C)N)N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)OC(=O)C2(CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(C(C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)N)C(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CC(C)C)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)OC(=O)C2(CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(C(C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)N)C(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CC(C)C)N)N

synonyms

pyrrhocoricin
pyrrhocoricin protein, Pyrrhocoris apterus
pyrrhocoricin, Pyrrhocoris apterus

Origin of Product

United States

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